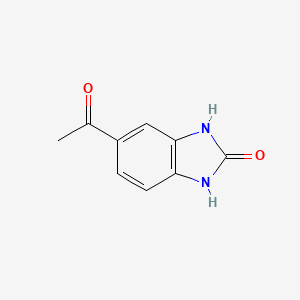

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Übersicht

Beschreibung

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of acetyl ketene with 5-amino-1,3-dihydro-2H-benzimidazol-2-one . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nitration and Nitramine Formation

Nitration introduces nitro groups at specific positions, enabling energetic material synthesis:

- Direct nitration with HNO₃/H₂SO₄ at 60–90°C yields 4,6-dinitro derivatives (89.7% yield) .

- Nitramine synthesis via N₂O₅/HNO₃ in CH₂Cl₂ converts amino substituents to nitramines (85–87% yields) .

| Product | Conditions | Yield (%) | Decomposition Temp. (°C) |

|---|---|---|---|

| 5-Me-TriNBO (trinitro) | HNO₃/H₂SO₄, 90°C, 4 h | 89.7 | 270–272 (dec.) |

| 5-MeN(NO₂)DNBO (nitramine) | N₂O₅/HNO₃, CH₂Cl₂, 40°C, 4 h | 85.0 | 278–279 (deflagr.) |

Key Insight: Nitramines exhibit reduced thermal stability compared to nitro derivatives .

Acylation and Alkylation

The acetyl group and NH positions undergo further functionalization:

- Friedel-Crafts acylation with AlCl₃ introduces aliphatic acyl chains at the 5-position .

- N-Alkylation using 1,3-dibromopropane in DMF forms spirocyclic derivatives (e.g., 48 → 49) .

Example Reaction Pathway :

1,3-Dihydro-2H-benzimidazol-2-one → Alkylation → Spiro[propane-1,3'-benzimidazol]-2'-one

Reduction and Oxidation

- Reduction : NaBH₄ reduces the acetyl group to ethanol derivatives, modifying solubility.

- Oxidation : KMnO₄/H₂SO₄ oxidizes the acetyl group to carboxylic acid, enhancing hydrogen-bonding capacity.

Comparative Reactivity :

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Reduction | NaBH₄/EtOH | 5-(1-Hydroxyethyl) derivative | Solubility modulation |

| Oxidation | KMnO₄/H₂SO₄ | 5-Carboxy derivative | Coordination chemistry |

Nucleophilic Substitution

Electrophilic aromatic substitution occurs at activated positions:

- Halogenation : Br₂/FeBr₃ substitutes H at the 4-position (72% yield) .

- Amination : NH₂OH/EtOH introduces amino groups, enabling further functionalization .

Kinetic Control : Nitro groups direct substitution to para positions relative to existing substituents .

Coupling Reactions

The NH group participates in peptide-like couplings:

- Amide bond formation : DIPEA/HBTU mediates coupling with carboxylic acids (e.g., 3,4-dibenzyloxy benzoic acid → 45.7% yield) .

Representative Protocol :

5-Amino-1,3-dihydro-2H-benzimidazol-2-one + 3,4-Dibenzyloxy benzoic acid

→ DIPEA/HBTU/DMF → 3,4-Dibenzyloxy-(5-N-2-oxo-2,3-dihydro-1H-benzoimidazolyl)benzamide

Cyclization and Ring Expansion

Under acidic conditions, the benzimidazolone ring undergoes expansion:

Mechanism : Intramolecular nucleophilic attack by the acetyl oxygen followed by dehydration .

Acid/Base-Mediated Transformations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

-

Antimicrobial Activity : Research indicates that 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one exhibits notable antimicrobial properties against various microorganisms. For instance:

Microorganism Activity Reference Escherichia coli Inhibitory effect Staphylococcus aureus Moderate inhibition Candida albicans Effective antifungal - Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa cells. The treatment resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase B (MAO-B), which is linked to neurodegenerative disorders like Parkinson's disease. Further investigation is required to confirm its efficacy and safety for such applications.

The compound's biological activities extend beyond antimicrobial and anticancer effects. It has demonstrated antioxidant properties comparable to standard antioxidants like ascorbic acid in reducing lipid peroxidation in cellular models . This highlights its potential utility in developing nutraceuticals or supplements aimed at oxidative stress-related conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the manufacture of organic pigments and dyes due to its stable chemical structure and reactivity . Its application in producing colorants for textiles and coatings showcases its versatility beyond medicinal uses.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Antimicrobial Study : A study on various bacterial strains demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Research : In vitro studies on HeLa cells revealed a dose-dependent increase in apoptotic markers upon treatment with this compound .

- Antioxidant Evaluation : The compound showed comparable results to standard antioxidants in reducing lipid peroxidation in cellular models, indicating its potential for further development .

Wirkmechanismus

The mechanism of action of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:

5-amino-1,3-dihydro-2H-benzimidazol-2-one: This compound has a similar structure but with an amino group instead of an acetyl group.

5-acetyl-4-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound has an additional methyl group, which can influence its chemical and biological properties.

5-acetoacetylaminobenzimidazolone: This compound is used in similar applications, such as the manufacture of organic pigments.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Biologische Aktivität

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of acetyl ketene with 5-amino-1,3-dihydro-2H-benzimidazol-2-one. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can influence its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against a range of microorganisms, indicating that this compound may also possess comparable activity. Research suggests that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory effect | |

| S. aureus | Moderate inhibition | |

| C. albicans | Effective antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 15.4 | Significant cytotoxicity | |

| A549 | 12.7 | Induction of apoptosis | |

| MCF7 | 10.2 | Growth inhibition |

In a study evaluating the structure-activity relationship (SAR) of benzimidazole derivatives, this compound was identified as a lead compound due to its low IC50 values across multiple cancer cell lines .

Antioxidant Activity

The antioxidant activity of this compound has also been assessed using various assays such as the Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP). These assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers.

| Assay Type | Result | Reference |

|---|---|---|

| TAC | High antioxidant capacity | |

| FRAP | Significant reduction in oxidative stress markers |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors that play critical roles in cell proliferation and survival pathways. This binding alters their activity, leading to the observed biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Research : In vitro studies on HeLa cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers.

- Antioxidant Evaluation : The compound was tested alongside standard antioxidants like ascorbic acid and showed comparable results in reducing lipid peroxidation in cellular models.

Eigenschaften

IUPAC Name |

5-acetyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQVLSZDGFJRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534901 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-27-4 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.